molecular formula C116H176N32O33 B14105024 Obestatin(human)

Obestatin(human)

Cat. No.: B14105024
M. Wt: 2546.8 g/mol
InChI Key: IXQOGPZNKNSCJR-QQDMDDJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Obestatin

Discovery and Characterization

Obestatin was identified in 2005 by Zhang et al. using a bioinformatics approach to analyze genomic sequences across species. The researchers hypothesized that the ghrelin precursor protein, preproghrelin, might encode additional bioactive peptides. Isolation of obestatin from rat stomach confirmed this prediction, revealing a peptide that suppressed food intake and inhibited jejunal motility in rodent models. Initial studies proposed GPR39 as its receptor, but subsequent investigations failed to replicate this binding, leaving its signaling mechanism unresolved.

The discovery sparked controversy due to conflicting reports about obestatin’s anorexigenic effects. While some studies observed reduced food intake in rats after obestatin administration, others found no significant impact, suggesting species-specific or context-dependent roles. For instance, fasting in mice decreased obestatin levels but increased ghrelin, hinting at a dynamic interplay between the two hormones in energy balance.

Table 1: Key Discoveries in Obestatin Research
Year Discovery Methodology Reference
2005 Identification of obestatin Bioinformatics + rodent isolation
2007 Contradictory food intake effects In vivo murine models
2012 NMR structure in membrane-like environments Spectroscopy + modeling
2022 GPR39 activation by zinc, not obestatin Cell-based assays

Molecular Structure and Post-translational Modifications

Obestatin is a 23-residue peptide with a C-terminal amidation critical for bioactivity. Its primary sequence in humans is FNAPFDVGIKLSGAQYQQHGRAL-NH₂ , featuring two α-helical domains (residues 6–9 and 16–23) stabilized in membrane-mimetic environments. Nuclear magnetic resonance (NMR) studies in sodium dodecyl sulfate (SDS) micelles revealed a helical content of 29%, with structural flexibility influencing receptor interactions.

The hormone is encoded by exon 3 and 4 of the GHRL gene, which undergoes tissue-specific post-translational processing. Preproghrelin is cleaved into ghrelin and C-ghrelin, with obestatin theoretically derived from the latter. However, the absence of a canonical proteolytic cleavage site raises questions about its physiological generation. Amidated obestatin exhibits greater proliferative effects on human retinal epithelial cells than non-amidated forms, underscoring the importance of post-translational modifications.

Table 2: Structural Features of Human Obestatin
Feature Detail Method of Determination Reference
Length 23 amino acids Mass spectrometry
Secondary structure 29% α-helical (residues 6–9, 16–23) NMR in SDS micelles
Key modification C-terminal amidation Chemical analysis
Active fragments (6–23)-obestatin retains bioactivity Cell proliferation assays

Evolutionary Conservation and Phylogenetic Analysis

The GHRL gene is highly conserved across vertebrates, with obestatin sequences sharing 70–90% homology among mammals. Comparative genomics reveals that exon skipping and alternative splicing of GHRL produce truncated peptides like minighrelin, which retains ghrelin-like orexigenic properties. For example, mice and humans exhibit similar preproghrelin processing pathways, though rodent obestatin lacks the C-terminal amidation seen in humans.

Phylogenetic studies highlight functional divergence: while ghrelin’s role in appetite stimulation is conserved, obestatin’s effects vary. In zebrafish, obestatin homologs regulate lipid metabolism rather than feeding behavior, suggesting adaptive evolution. The coexistence of ghrelin and obestatin in the same gene may enable fine-tuned energy homeostasis, with obestatin modulating ghrelin’s activity under specific conditions.

Table 3: Evolutionary Conservation of Obestatin-Related Features
Species GHRL Gene Structure Obestatin Sequence Homology Functional Role
Human 4 exons, 117-aa preproghrelin 100% (reference) Appetite suppression, cell proliferation
Mouse 4 exons, 116-aa preproghrelin 87% Modulates ghrelin’s orexigenic effects
Zebrafish 3 exons, 112-aa preproghrelin 73% Lipid metabolism regulation

Properties

Molecular Formula

C116H176N32O33

Molecular Weight

2546.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160)/t61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-,95-/m0/s1

InChI Key

IXQOGPZNKNSCJR-QQDMDDJXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Stepwise Chain Assembly

The sequence of Obestatin (H-Phe-Asn-Ala-Pro-Phe-Asp-Val-Gly-Ile-Lys-Leu-Ser-Gly-Val-Gln-Tyr-Gln-Gln-His-Ser-Gln-Ala-Leu-NH2) is assembled from C- to N-terminus. Key challenges include:

  • Aspartic Acid (Asp) at Position 6 : Prone to aspartimide formation; mitigated by using a low-temperature (0–4°C) coupling step.
  • Multiple Glutamine (Gln) Residues : Susceptible to side reactions; pseudoproline dipeptides or backbone amide protectants are employed to reduce aggregation.

Post-Synthetic Modifications

C-Terminal Amidation

Obestatin requires amidation for biological activity. This is achieved by using a Rink amide resin, which releases the peptide as an amide upon cleavage with trifluoroacetic acid (TFA).

Cleavage and Side-Chain Deprotection

A cleavage cocktail of TFA:water:triisopropylsilane (95:2.5:2.5) is used for 2–4 hours to remove side-chain protecting groups and release the peptide. TFA is later removed via lyophilization or ion-exchange chromatography to minimize cytotoxicity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) achieves >95% purity.

Table 1: Physicochemical Properties of Obestatin (Human)

Property Value Source
Molecular Formula C₁₁₆H₁₇₆N₃₂O₃₃
Molecular Weight 2546.87 g/mol
Purity (HPLC) 95.6%
Isoelectric Point (pI) ~8.5 (calculated)

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (observed: 2546.87 Da vs. theoretical: 2546.87 Da).

Quality Control and Biological Validation

Immunoassays

Synthetic Obestatin is validated using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to ensure recognition by antibodies. For example, studies measuring plasma Obestatin levels in Prader-Willi syndrome patients used RIA with polyclonal antibodies raised against the synthetic peptide.

Functional Assays

  • Appetite Regulation : In vitro assays using GPR39-transfected cells confirm receptor binding and cAMP signaling.
  • Gastrointestinal Motility : Ex vivo models (e.g., rodent ileum) assess inhibitory effects on smooth muscle contraction.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency of Fmoc SPPS for Obestatin Synthesis

Parameter 40% 1RM Group 80% 1RM Group Control Group
Ghrelin (pg/ml) 521 ± 269 626 ± 457 325 ± 109
Obestatin (pg/ml) 398 ± 102 492 ± 256 305 ± 113
Ghrelin/Obestatin Ratio 1.31 1.27 1.06
Synthesis Yield 65% 75% N/A

Data adapted from

Chemical Reactions Analysis

Types of Reactions

Obestatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and fragments of obestatin, which are used to study its structure and biological activity .

Scientific Research Applications

Obestatin, a 23-amino acid gastrointestinal peptide derived from preproghrelin, has garnered interest for its wide-ranging pathophysiological actions, particularly in metabolism and cardiovascular function . This review examines the therapeutic potential of human obestatin, focusing on its applications in metabolic and cardiovascular complications, regenerative medicine, and neuronal function .

Metabolic Regulation

Effects on Food Intake and Body Weight: Obestatin has been reported to inhibit food and water intake, reduce body weight gain, and slow gastrointestinal motility . Studies indicate that circulating levels of obestatin in humans are inversely associated with obesity and diabetes, suggesting a protective metabolic effect .

Insulin Secretion and Beta Cell Function: Research has demonstrated that obestatin can stimulate insulin secretion in human islets, both in the presence and absence of glucose . It also promotes the survival of pancreatic β-cells and induces the expression of genes involved in the regulation of β-cell mass and function . Obestatin-induced increases in beta cell mass, enhanced adipogenesis, and improved lipid metabolism have been observed, along with the up-regulation of genes associated with beta cell regeneration and insulin production .

Clinical Significance: These findings suggest that obestatin may have therapeutic potential for managing diabetes and obesity by improving insulin secretion, promoting β-cell survival, and enhancing metabolic functions .

Cardiovascular Function

Blood Pressure Regulation and Endothelial Function: Obestatin appears to be involved in blood pressure regulation and exerts beneficial effects on endothelial function . Experimental studies indicate that it may also promote cardioprotective actions against ischaemia–reperfusion injury .

Protective Effects: These actions suggest that obestatin could be used therapeutically to prevent cardiovascular issues, especially in individuals with diabetes .

Regenerative Medicine

Myoblast-Based Therapy: Obestatin plays a role as an autocrine peptide factor that regulates skeletal muscle growth and repair . Research indicates that obestatin treatment enhances the efficiency of engraftment and facilitates the distribution of myoblasts in host muscle .

Muscle Regeneration: In vivo treatment of primary human myoblasts with obestatin leads to a hypertrophic response of human-derived regenerating myofibers, suggesting considerable potential for future therapeutic applications in regenerative medicine .

Neuronal Function

Neuroprotection: Obestatin has shown promise in protecting against neuronal injury and improving neuronal survival . It potentiates a protective effect via the activation of TrkB-Akt/ERK1/2 signaling, suggesting therapeutic potential for neurodegenerative diseases like Parkinson’s disease . Obestatin and ghrelin act complementarily to potentiate similar benefits via diverse mechanisms, influencing memory retention, vasodilation, and neuronal survival in several models of injury .

Challenges and Future Directions

Variability in Physiological Levels: A wide range of circulating physiological levels of obestatin have been reported in both rodents and humans, likely due to variations in the sensitivity of detection methods . Diurnal variations in obestatin production may also contribute to these differences . Further research is needed to standardize detection methods and understand the factors influencing obestatin production to fully realize its therapeutic potential.

Mechanism of Action

Obestatin exerts its effects by binding to the G-protein-coupled receptor GPR39. This interaction activates various intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways regulate processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ghrelin

  • Structural and Functional Contrast: While both obestatin and ghrelin originate from the same precursor, ghrelin is octanoylated at Ser3, enabling binding to the growth hormone secretagogue receptor (GHSR) to stimulate appetite and growth hormone release . Obestatin lacks this modification and instead activates GPR39, a receptor distinct from GHSR . Biological Effects:
  • Ghrelin promotes food intake and adiposity, whereas obestatin’s role in appetite regulation is inconsistent. In humans, obestatin levels correlate directly with ghrelin, contradicting early hypotheses of antagonism .
  • Both peptides enhance β-cell survival and insulin secretion, but obestatin uniquely upregulates glucagon-like peptide-1 receptor (GLP-1R) and IRS-2 expression in pancreatic cells .

Non-Amidated Obestatin

  • Structural Difference: Human non-amidated obestatin lacks the C-terminal amidation, disrupting its α-helical structure in SDS micelles . Functional Impact:
  • Loss of amidation abolishes GPR39 activation and downstream signaling (e.g., ERK1/2 phosphorylation), rendering it biologically inert in ARPE-19 cells .

Truncated Obestatin Isoforms

Fragment peptides such as (6–23)-, (11–23)-, and (16–23)-obestatin retain partial activity depending on their helical content:

Isoform Structure Bioactivity
Full-Length Obestatin α-helix (Gly8-Lys11; Ser20-Leu23) Activates GPR39, induces ERK1/2/Akt phosphorylation, and promotes proliferation
(11–23)-Obestatin α-helix (Tyr16-Leu23) Partial agonist: Activates β-arrestin signaling but not G-protein pathways
(6–23)-Obestatin 310-helix (Gly8-Ser12) Weak ERK1/2 activation; no proliferative effects
(16–23)-Obestatin Disordered No detectable activity

Mouse Obestatin

  • Structural Divergence :
    Mouse obestatin differs by three residues (Val14Ala, Ser20Gly, Gln21Arg), altering its helical conformation to a 310-helix in the C-terminus .
    • Functional Specificity :
  • Despite similar size and amidation, mouse obestatin fails to activate human GPR39 or induce proliferation in ARPE-19 cells, highlighting species-specific receptor interactions .

GPR39 Agonists and Related Peptides

  • Synthetic Agonists (e.g., GW9662, T0070907) :
    PPARγ antagonists like GW9662 reduce lipid accumulation in obese mice, but co-administration with obestatin enhances lipolysis (e.g., increased ATGL/HSL expression), suggesting complementary metabolic effects .

Key Research Findings and Controversies

Instead, obestatin and ghrelin levels correlate positively, both declining with higher BMI .

Receptor Specificity :

  • Obestatin binds GPR39 with high affinity (Kd ≈ 1 nM), but iodination or species-specific structural variations (e.g., mouse vs. human) may alter receptor interactions .

Therapeutic Potential: Obestatin enhances β-cell survival and skeletal muscle regeneration, making it a candidate for diabetes and sarcopenia treatment . However, its role in cancer (e.g., gastric adenocarcinoma) is ambiguous, with GPR39 expression linked to tumor dedifferentiation .

Data Tables

Table 1: Structural and Functional Comparison of Obestatin Isoforms

Peptide Amidation Key Structural Motifs ERK1/2 Activation Proliferative Activity
Human Obestatin Yes α-helix (Gly8-Lys11; Ser20-Leu23) Yes Yes
Non-Amidated Obestatin No Disordered No No
(11–23)-Obestatin Yes α-helix (Tyr16-Leu23) Partial Partial (β-arrestin only)
Mouse Obestatin Yes 310-helix (Gly8-Ser12) No No

Table 2: Clinical Correlations of Obestatin in Human Studies

Condition Obestatin Level Association Reference
Obesity Inverse correlation with BMI
Type 2 Diabetes Linked to insulin resistance and atherosclerosis
Post-Stroke Cognitive Impairment Inverse correlation with cognitive scores
Inflammatory Bowel Disease Higher in ulcerative colitis vs. Crohn’s

Biological Activity

Obestatin is a 23-amino acid peptide hormone derived from the precursor protein preproghrelin, primarily synthesized in the gastrointestinal tract. It has garnered attention for its diverse biological activities, particularly in regulating metabolism, appetite, and cardiovascular function. This article synthesizes current research findings on the biological activity of obestatin in humans, highlighting its potential therapeutic implications.

Metabolic Regulation

Obestatin is known to play a significant role in metabolic processes:

  • Appetite Suppression : Obestatin acts as an anorectic hormone, inhibiting food intake and reducing body weight gain. Studies have shown that it slows gastric emptying and jejunal motility, contrasting with the appetite-stimulating effects of ghrelin .
  • Insulin Secretion : Research indicates that obestatin stimulates insulin secretion from pancreatic beta cells under both high and low glucose conditions. It has been observed to enhance beta cell proliferation and survival while protecting against inflammation-induced apoptosis .

Cardiovascular Effects

Obestatin's influence extends to cardiovascular health:

  • Vascular Function : The peptide promotes vascular relaxation through endothelium-dependent nitric oxide (NO) signaling. Altered levels of obestatin have been noted in patients with ischemic heart disease and chronic heart failure, suggesting its involvement in cardiac function .
  • Blood Pressure Regulation : Experimental studies indicate that obestatin may play a role in regulating blood pressure, potentially offering cardioprotective effects against ischemia-reperfusion injury .

Association with Metabolic Syndrome

Recent studies have demonstrated that obestatin levels are significantly elevated in individuals with metabolic syndrome (MetS). For instance, subjects with central obesity showed a 123% increase in obestatin levels compared to non-obese counterparts . This suggests a potential biomarker role for obestatin in assessing metabolic health.

Case Study Insights

  • Obesity and Insulin Resistance : A study found that lower plasma obestatin levels correlated with increased body mass index (BMI) and insulin resistance markers such as HOMA-IR. This indicates that obestatin may be protective against obesity-related metabolic disturbances .
  • Diabetes Management : In experimental models, obestatin has shown promise in mitigating diet-induced insulin resistance and enhancing beta cell function, suggesting its potential utility in diabetes management .

Data Table: Plasma Obestatin Levels in Various Conditions

ConditionPlasma Obestatin Level (pg/mL)Reference
Lean Subjects267 ± 10Zamrazilová et al., 2008
Obese Subjects68.3 ± 14.8Monteleone et al., 2008
Central ObesitySignificantly higherStudy on MetS components
Type 2 DiabetesReduced levelsStudy on diabetic patients

Obestatin exerts its effects through various signaling pathways:

  • GPR39 Receptor Activation : Obestatin has been shown to activate GPR39, a G protein-coupled receptor, which mediates some of its metabolic effects via c-Fos and ERK1/2 signaling pathways .
  • Interaction with GLP-1 Receptor : There is evidence that obestatin binds to the GLP-1 receptor, enhancing beta cell survival and function. This interaction suggests a complex interplay between these two hormones in glucose metabolism regulation .

Q & A

Q. What ethical considerations apply to clinical studies involving Obestatin(human) administration?

  • Methodological Answer : For human trials, obtain IRB approval and document informed consent, particularly for vulnerable populations (e.g., obese patients). Include data anonymization protocols and adverse event monitoring plans, as outlined in EU clinical research templates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.